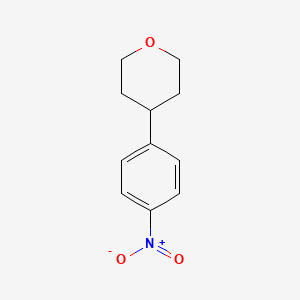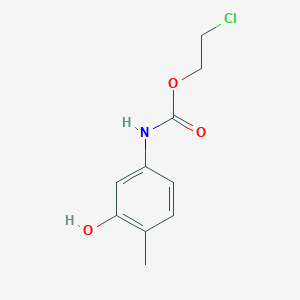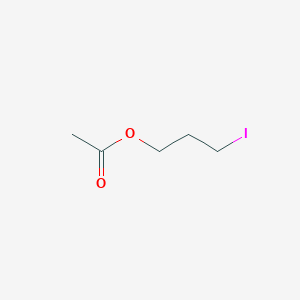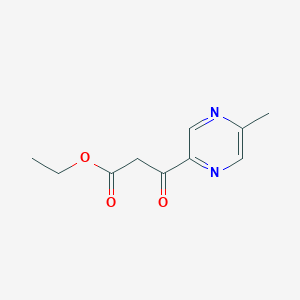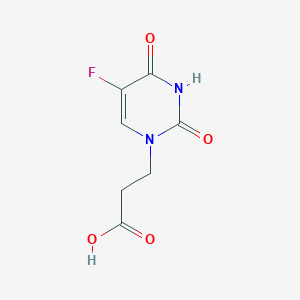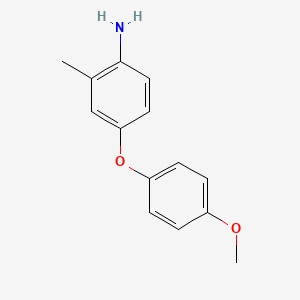
4-(4-Methoxyphenoxy)-2-methylaniline
概要
説明
“4-(4-Methoxyphenoxy)-2-methylaniline” is an organic compound with the linear formula C13H13NO2 . It’s also known as “4-MPCA”. This compound is a part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an aromatic ring and an amine functional group . The compound has a molecular weight of 215.248 Da .Physical and Chemical Properties Analysis
“this compound” has a molecular formula of C13H13NO2 and a molecular weight of 215.25 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not explicitly mentioned in the available resources.科学的研究の応用
Thermodynamic Properties and Chemical Interactions
Methoxyphenols, including structures similar to 4-(4-Methoxyphenoxy)-2-methylaniline, have been studied for their ability to form strong inter- and intramolecular hydrogen bonds, which are crucial for their role as structural fragments in antioxidants and biologically active molecules. The thermochemical properties of methoxyphenols have been examined through calorimetry and quantum-chemical studies, highlighting their significance in understanding the relationships among properties and structures for these compounds (Varfolomeev et al., 2010).
Synthesis and Chemical Reactions
The preparation of compounds structurally related to this compound, such as 1‐Methoxy‐2‐(4‐Methoxyphenoxy)Benzene, involves methodologies like Ullmann ether formation and coupling reactions. These synthesis techniques provide insights into managing side reactions and optimizing reaction conditions for producing such complex molecules efficiently (Buck & Song, 2005).
Biological Activity
Some derivatives of this compound have been explored for their antibacterial activity. For instance, compounds with the 3-substituted-6-(3-ethyl-4-methylanilino)uracil structure have shown potential in inhibiting bacterial DNA polymerase and the growth of Gram-positive bacteria, indicating the chemical's relevance in developing new antimicrobial agents (Zhi et al., 2005).
Molecular Structure Analysis
The molecular structures of compounds similar to this compound have been reported, showcasing their potential as starting materials for synthesizing azo dyes and dithiocarbamate. Such studies provide a foundation for understanding the complex interactions within these molecules and their potential applications in various chemical industries (Ajibade & Andrew, 2021).
作用機序
Target of Action
Compounds with similar structures, such as 4-methoxyphenol (mehq), have been reported to act as inhibitors in radical polymerization monomers, such as acrylic monomers .
Biochemical Pathways
A compound with a similar structure, 6-((2-hydroxy-4-methoxyphenoxy) carbonyl) phenazine-1-carboxylic acid (hcpca), extracted from streptomyces kebangsaanensis, is reported to derive from the combination of two biosynthetic pathways, phenazine-1,6-dicarboxylic acid and 4-methoxybenzene-1,2-diol, originated from the shikimic acid pathway .
Result of Action
For instance, certain 2,4-diamino-5-phenyl pyrimidines are reported to possess antitumor, antimicrobial, and anticoagulant activities .
生化学分析
Biochemical Properties
4-(4-Methoxyphenoxy)-2-methylaniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as lipoxygenases, which are involved in the metabolism of fatty acids . The compound can act as an inhibitor for certain enzymes, affecting their catalytic activity. For instance, it has been shown to inhibit the activity of linoleate oxygenase, an enzyme involved in the oxidation of fatty acids . These interactions are crucial as they can influence various metabolic pathways and cellular processes.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the phosphorylation state of proteins, thereby altering signal transduction pathways . Additionally, it has been observed to impact gene expression by either upregulating or downregulating specific genes involved in cellular metabolism and growth . These effects highlight the compound’s potential in regulating cellular activities and its importance in biochemical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, thereby inhibiting or activating their functions. For example, it can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure can lead to changes in its efficacy and potential degradation products that may have different biological activities. Long-term studies have indicated that continuous exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal adverse effects, primarily influencing metabolic pathways and cellular processes . At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been identified, indicating specific dosage levels at which the compound transitions from being beneficial to potentially harmful. These findings are essential for determining safe and effective dosage levels for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through processes such as hydroxylation, demethylation, and conjugation . These metabolic reactions are catalyzed by enzymes such as cytochrome P450s, which play a crucial role in the detoxification and elimination of the compound from the body . The metabolic pathways of this compound are essential for understanding its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs) . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are critical for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize primarily in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, it can be transported to the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
4-(4-methoxyphenoxy)-2-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-9-13(7-8-14(10)15)17-12-5-3-11(16-2)4-6-12/h3-9H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONLUXDVHBCNRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=C(C=C2)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
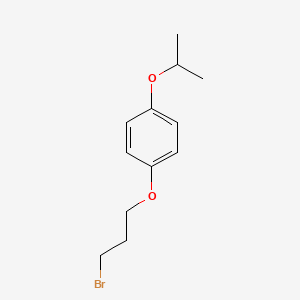
![7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3147285.png)

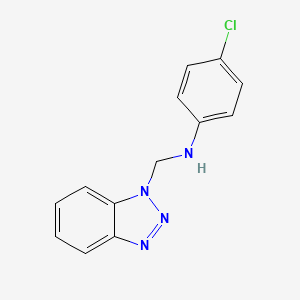
![Thiazolo[3,2-b][1,2,4]triazol-2-amine, 6-methyl-](/img/structure/B3147313.png)
![methyl 4-[(5-methyl-6,7-dihydro-8H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)methyl]phenyl ether](/img/structure/B3147321.png)

